



# **Application Notes and Protocols for In Vivo Studies of PF-07321332 (Nirmatrelvir)**

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Compound of Interest		
Compound Name:	PF-0713	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo evaluation of PF-07321332 (nirmatrelvir), a potent inhibitor of the SARS-CoV-2 main protease (Mpro). The following sections detail the formulation strategies, experimental designs, and relevant pharmacokinetic data to guide preclinical research.

## Overview of PF-07321332 (Nirmatrelvir)

PF-07321332, also known as nirmatrelvir, is an orally bioavailable antiviral drug that targets the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication. By inhibiting Mpro, nirmatrelvir prevents the cleavage of viral polyproteins into functional non-structural proteins, thereby halting the viral life cycle.[1][2][3] In clinical use, nirmatrelvir is co-administered with ritonavir (as Paxlovid), which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme that metabolizes nirmatrelvir.[4][5][6] This co-administration increases the plasma concentration and duration of action of nirmatrelvir.[4][5][6]

#### In Vivo Formulations of PF-07321332

For in vivo studies, PF-07321332 has been formulated in various ways to ensure adequate oral bioavailability and exposure in animal models. The choice of formulation can significantly impact the pharmacokinetic profile of the compound.



#### **Preclinical Formulations**

Two notable formulations have been used in preclinical toxicology and efficacy studies:

- Methyl tert-butyl ether (MTBE) solvate: This formulation was utilized for cardiovascular, neurofunctional, and pulmonary assessments in rats and monkeys, as well as in 2-week toxicity studies.
- Spray Dried Dispersion (SDD): A 50% spray dried dispersion of nirmatrelvir with hydroxypropylmethylcellulose acetate succinate (HPMCAS) was employed for 1-month toxicity studies in rats and monkeys.

#### **Vehicle Formulations for Control Groups**

Appropriate vehicle controls are crucial for interpreting in vivo study results. The following table summarizes vehicle formulations used in preclinical studies of PF-07321332.

Vehicle Component	Concentration	Purpose
Polysorbate 80	2% (v/v)	Surfactant to aid in solubilization
Methylcellulose	0.5% (w/v)	Suspending agent
Purified Water	q.s.	Solvent
MTBE	1.5% (w/v) in vehicle	To match the solvate formulation
HPMCAS	50% in vehicle	To match the SDD formulation
Soluplus®	1%	Solubilizer for HPMCAS vehicle

# **Quantitative Data Summary**

The following tables provide a summary of quantitative data from in vivo studies of PF-07321332.

# In Vivo Efficacy in a Mouse-Adapted SARS-CoV-2 Model



Animal Model	Dosage of PF- 07321332	Dosing Regimen	Viral Titer Reduction in Lungs
BALB/c mice	300 mg/kg	Twice daily (BID), oral	Significant reduction
BALB/c mice	1000 mg/kg	Twice daily (BID), oral	Significant reduction

**Pharmacokinetic Parameters of Nirmatrelvir in** 

**Preclinical Species** 

Species	Plasma Clearance	Half-life	Oral Bioavailability
Rats	27.2 ml/min/kg	5.1 hours	34-50%
Monkeys	17.1 ml/min/kg	0.8 hours	8.5%

**Clinical Pharmacokinetics of Nirmatrelvir (with** 

Ritonavir)

Parameter	Value	Conditions
Maximum Concentration (Cmax)	3.43 μg/mL	Day 5 of dosing in patients with mild-to-moderate COVID- 19[6]
Time to Cmax (Tmax)	~3 hours	Day 5 of dosing[6]
Trough Concentration (Ctrough)	1.57 μg/mL	Day 5 of dosing[6]
Protein Binding	~69%	In human plasma[2]

# Experimental Protocols In Vivo Efficacy Study in a Mouse-Adapted SARS-CoV-2 Model

This protocol describes a general procedure for evaluating the in vivo efficacy of PF-07321332 against a mouse-adapted strain of SARS-CoV-2.



#### Materials:

- PF-07321332
- Vehicle formulation (e.g., 2% Polysorbate 80 in 0.5% methylcellulose)
- BALB/c mice
- Mouse-adapted SARS-CoV-2 (e.g., SARS-CoV-2 MA10)
- Oral gavage needles
- Biosafety Level 3 (BSL-3) facility and equipment

#### Procedure:

- Animal Acclimation: Acclimate BALB/c mice to the BSL-3 facility for a sufficient period before the start of the experiment.
- Infection: Intranasally infect mice with a predetermined infectious dose of the mouse-adapted SARS-CoV-2.
- Treatment Initiation: Begin oral administration of PF-07321332 or vehicle control at a specified time post-infection (e.g., 4 hours).
- Dosing Regimen: Administer the assigned treatment (e.g., 300 mg/kg or 1000 mg/kg of PF-07321332, or vehicle) twice daily via oral gavage.
- Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss.
- Euthanasia and Sample Collection: At a predetermined endpoint (e.g., 4 days post-infection), euthanize the animals and collect lung tissue for viral titer analysis.
- Viral Titer Quantification: Homogenize the lung tissue and determine the viral titer using a suitable assay, such as a 50% cell culture infectious dose (CCID50) assay.

#### **Pharmacokinetic Study in Rats**



This protocol outlines a general procedure for assessing the pharmacokinetic profile of PF-07321332 in rats.

#### Materials:

- PF-07321332 formulation
- Wistar Han rats (or other appropriate strain)
- · Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, EDTA tubes)
- Centrifuge
- Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

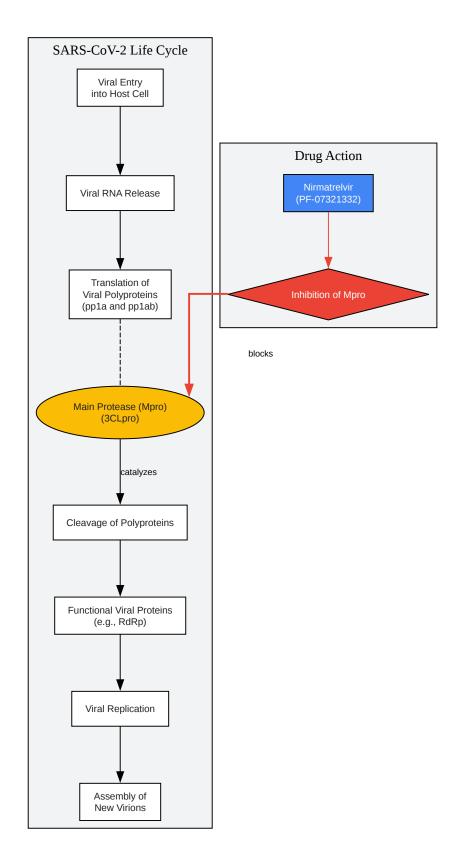
#### Procedure:

- Animal Acclimation: Acclimate rats to the study conditions.
- Dosing: Administer a single oral dose of the PF-07321332 formulation to the rats.
- Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
- Bioanalysis: Analyze the plasma samples to determine the concentration of PF-07321332 at each time point using a validated analytical method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax,
   AUC (Area Under the Curve), clearance, and half-life using appropriate software.

# Signaling Pathway and Experimental Workflow Diagrams Signaling Pathway of PF-07321332 (Nirmatrelvir)



The following diagram illustrates the mechanism of action of nirmatrelvir in inhibiting SARS-CoV-2 replication.





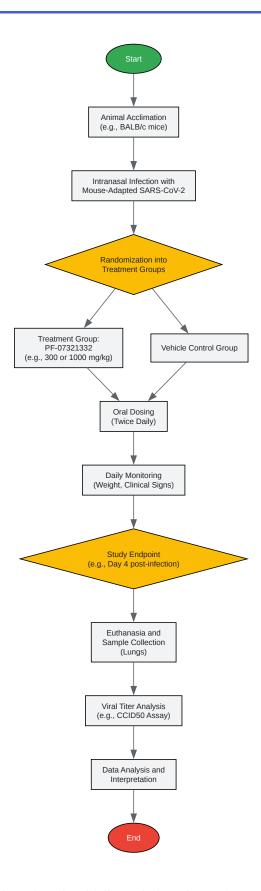
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Caption: Mechanism of action of nirmatrelvir.

## **Experimental Workflow for In Vivo Efficacy Study**

The diagram below outlines a typical experimental workflow for an in vivo efficacy study of PF-07321332.





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